1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-18-3) is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 2-position with a formyl (-CHO) moiety. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science. Its synthesis often involves palladium-catalyzed C–H activation or coupling reactions, as demonstrated in the preparation of imidazo[4,5-b]pyridine derivatives for pharmaceutical applications . Commercial suppliers list prices ranging from $130/50 mg to $503.76/5 mg, reflecting its specialized use and synthetic complexity .
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-6-8(3-4-11(10)13)14-5-1-2-9(14)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJULMDHYCFWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2,5-dimethoxytetrahydrofuran.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 3-chloro-4-fluoroaniline is reacted with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the 2-position of the pyrrole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.
Chemical Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and fluoro substituents in the target compound enhance electrophilicity at the aldehyde group, favoring nucleophilic addition reactions compared to methyl-substituted analogs (e.g., 1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde) .
- Heterocyclic Core Modifications : Replacement of pyrrole with triazole (as in ) introduces nitrogen-rich motifs, improving coordination properties for metal-binding applications .
Key Observations :
- Electronic Effects : The electron-withdrawing -Cl and -F groups in the target compound increase the electrophilicity of the aldehyde, accelerating reactions like Schiff base formation compared to pyrazole- or naphthalene-based analogs .
- Steric Hindrance : Bulky substituents (e.g., heptadecafluorodec-1-en-1-yl in ) reduce reactivity by impeding access to the aldehyde group .
Physicochemical Properties
Limited data on the target compound’s physical properties necessitate inferences from analogs:
Key Observations :
Key Observations :
- Medicinal Chemistry : The target compound’s utility in kinase inhibitor synthesis highlights its role in drug discovery, whereas triazole-ferrocene hybrids show promise in oncology .
- Catalysis : Methyl-substituted analogs are preferred in asymmetric catalysis due to their tunable steric and electronic profiles .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to interact with various biological targets involved in cell proliferation and survival, leading to apoptosis in cancer cells. The mechanism of action typically involves:
- Enzyme Inhibition: Compounds like this may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction: Binding to receptors that regulate cell growth and apoptosis.
A study highlighted that derivatives of pyrrole often show activity against various cancer cell lines, suggesting that this compound may follow suit due to its structural similarities with known active agents.
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound is limited, pyrrole derivatives are generally recognized for their antimicrobial properties. This suggests potential applications in treating infections, warranting further investigation into its spectrum of activity against pathogens.
Structure-Activity Relationship (SAR)
The unique combination of chlorine and fluorine substituents in this compound influences its biological activity. Comparative studies with structurally similar compounds can elucidate how variations in substituents affect efficacy. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | C11H8ClNO | Different substitution pattern on the phenyl ring |
| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8ClFNO | Contains a different position for chloro and fluoro substitutions |
| 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | C11H10ClN | Methyl substitution instead of fluorine |
This table illustrates how modifications can lead to differences in reactivity and biological effects, emphasizing the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:
- Study on Anticancer Activity: A research article reported that pyrrole derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Mechanistic Studies: Docking studies have suggested that this compound binds effectively to active sites of enzymes involved in cancer metabolism, indicating a potential pathway for therapeutic intervention.
- Antimicrobial Screening: Preliminary tests on related compounds have shown activity against Gram-positive bacteria, suggesting that further testing on this specific compound could reveal similar properties.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde?
Answer:
The compound is typically synthesized via condensation reactions involving halogenated aromatic amines and pyrrole-2-carbaldehyde derivatives. A key approach involves nucleophilic substitution at the 3-chloro-4-fluorophenyl group with a pyrrole ring, followed by oxidation to introduce the aldehyde moiety. For example, in analogous syntheses (e.g., pyrazole carbaldehydes), Vilsmeier-Haack formylation or Claisen-Schmidt condensation are employed to introduce the aldehyde group . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-oxidation or halogen displacement.
Basic: How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL . Software suites like WinGX or ORTEP-3 aid in visualization and validation of bond lengths/angles, ensuring consistency with expected geometry (e.g., planarity of the pyrrole ring and dihedral angles between substituents) .
Advanced: How can researchers address low yields during the condensation step of the pyrrole and aryl halide moieties?
Answer:
Low yields often arise from steric hindrance at the 3-chloro-4-fluorophenyl group or competing elimination pathways. Strategies include:
- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives of pyrrole.
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like KI promote halogen exchange .
Advanced: What methodologies resolve discrepancies in crystallographic data interpretation for halogenated pyrrole derivatives?
Answer:
Discrepancies (e.g., disordered halogen atoms or twinned crystals) require:
- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Twinned Refinement: Use SHELXL’s TWIN/BASF commands to model twinning ratios .
- Validation Tools: Check Rint and Rfree values; PLATON’s ADDSYM detects missed symmetry .
Advanced: How does the substitution pattern (e.g., Cl/F positions) influence the compound’s electronic properties and reactivity?
Answer:
The 3-chloro-4-fluoro substituents create an electron-deficient aromatic ring, directing electrophilic substitution to the pyrrole’s β-position. DFT calculations (e.g., Gaussian09) reveal:
- Hammett Constants: σmeta (Cl) = +0.37, σpara (F) = +0.06, indicating moderate electron withdrawal.
- Reactivity: The aldehyde group undergoes nucleophilic addition (e.g., hydrazine for hydrazone derivatives), while the fluorine enhances metabolic stability in bioactive analogs .
Basic: What analytical techniques confirm the purity and identity of the aldehyde functional group?
Answer:
- FT-IR: A strong absorption band at ~1680–1720 cm<sup>−1</sup> (C=O stretch).
- <sup>1</sup>H NMR: A singlet at δ 9.8–10.2 ppm for the aldehyde proton.
- HPLC-MS: ESI+ mode detects [M+H]<sup>+</sup> with m/z = 239.0 (C11H7ClFNO<sup>+</sup>). Purity >95% is confirmed via reverse-phase HPLC (C18 column, MeOH:H2O = 70:30) .
Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) for antimicrobial activity?
Answer:
- Core Modifications: Replace the aldehyde with hydrazones or Schiff bases to assess electrophilicity’s role.
- Halogen Variation: Synthesize analogs with Br/I at the 3-position to study steric vs. electronic effects.
- Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria, correlating results with LogP (lipophilicity) and H-bonding capacity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Ventilation: Use fume hoods due to volatility of aldehydes.
- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact (risk code: H302, harmful if swallowed).
- Storage: Inert atmosphere (N2) at −20°C to prevent oxidation .
Advanced: What computational tools predict the compound’s potential as a kinase inhibitor scaffold?
Answer:
- Molecular Docking: AutoDock Vina or Glide screens against kinase ATP-binding pockets (e.g., EGFR, CDK2).
- Pharmacophore Modeling: MOE or Schrödinger identifies key features: aldehyde (H-bond acceptor), halogen (hydrophobic contact).
- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories .
Advanced: How are spectroscopic and crystallographic data reconciled when structural anomalies arise?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
